Fmoc-D-Dab(Me,Ns)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-D-Dab(Me,Ns)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dab(Me,Ns)-OH is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and the orthogonally protected N-gamma-methylated side chain, make it a valuable building block for the synthesis of complex, modified peptides. This guide provides a detailed overview of its chemical properties, structure, and its strategic application in peptide chemistry.
Chemical Properties and Structure
Fmoc-D-Dab(Me,Ns)-OH, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid, possesses a well-defined set of chemical and physical properties that are critical for its use in peptide synthesis.
Table 1: Chemical and Physical Properties of Fmoc-D-Dab(Me,Ns)-OH
| Property | Value | Reference |
| CAS Number | 2389078-87-7 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Appearance | White to off-white powder (typical for Fmoc-amino acids) | Inferred from similar compounds |
| Storage Temperature | -20°C | [1] |
The structure of Fmoc-D-Dab(Me,Ns)-OH is characterized by three key features that dictate its reactivity and application:
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Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the alpha-amino group, the Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine in an organic solvent. This allows for the sequential addition of amino acids in the N- to C-terminal direction during SPPS.
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D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the unnatural configuration for most amino acids. The incorporation of D-amino acids can enhance the proteolytic stability of peptides and influence their conformational properties and biological activity.
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N-gamma-Methyl and N-gamma-Nosyl (Ns) Protected Side Chain: The side chain of the diaminobutyric acid residue is N-methylated and further protected with a nosyl (4-nitrobenzenesulfonyl) group. The nosyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. It is selectively removed under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a base. This orthogonal protection scheme allows for selective deprotection and modification of the side-chain amine.
Caption: Chemical Structure of Fmoc-D-Dab(Me,Ns)-OH.
Experimental Protocols
The primary application of Fmoc-D-Dab(Me,Ns)-OH is in Fmoc-based solid-phase peptide synthesis. Below is a representative experimental protocol for the incorporation of this amino acid into a peptide chain, followed by the selective deprotection of the nosyl group.
General Fmoc-SPPS Cycle
This protocol outlines the standard steps for adding an amino acid during Fmoc-SPPS.
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Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
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Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.
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Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
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Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-D-Dab(Me,Ns)-OH) is pre-activated and coupled to the free amine on the resin. A typical activation cocktail consists of the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. The coupling reaction is allowed to proceed for 1-2 hours.
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Washing: The resin is washed with DMF to remove unreacted reagents.
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Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Selective Deprotection of the Nosyl Group
Once the peptide chain is assembled, the nosyl group on the Dab side chain can be selectively removed to allow for further modification.
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Resin Washing: The peptide-resin is washed with DMF and then with dichloromethane (DCM).
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Nosyl Group Cleavage: The resin is treated with a solution of a thiol (e.g., 5-10 equivalents of thiophenol) and a base (e.g., 5-10 equivalents of DBU or DIPEA) in DMF. The reaction is typically monitored for completion, which can take several hours.
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Washing: The resin is thoroughly washed with DMF and DCM to remove the cleavage reagents and the nosyl byproducts.
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Side-Chain Modification: The now free N-gamma-methylamino group on the Dab side chain can be further functionalized, for example, by acylation or alkylation, before the final cleavage of the peptide from the resin.
Final Cleavage and Purification
After the complete peptide sequence is synthesized and any side-chain modifications are performed, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.
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Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.
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Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
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Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final peptide is characterized by mass spectrometry and analytical RP-HPLC.
Logical Workflow for the Use of Fmoc-D-Dab(Me,Ns)-OH in Peptide Synthesis
The strategic use of Fmoc-D-Dab(Me,Ns)-OH in peptide synthesis follows a logical workflow that takes advantage of its orthogonal protecting groups.
Caption: Workflow for SPPS using Fmoc-D-Dab(Me,Ns)-OH.
Safety Information
Conclusion
Fmoc-D-Dab(Me,Ns)-OH is a valuable and versatile building block for the synthesis of complex and modified peptides. Its unique combination of a D-amino acid core, a base-labile Fmoc group, and a thiol-labile nosyl group on a methylated side chain provides researchers with a powerful tool for creating novel peptide structures with potentially enhanced biological properties. A thorough understanding of its chemical properties and the principles of orthogonal protection is essential for its successful application in advanced peptide synthesis.
